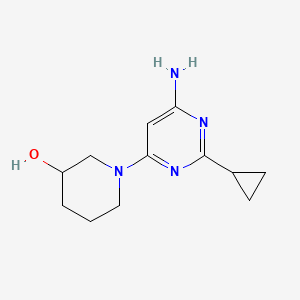
1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-3-ol
Übersicht
Beschreibung
1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-3-ol is a useful research compound. Its molecular formula is C12H18N4O and its molecular weight is 234.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-3-ol, with the CAS number 1502306-09-3, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₈N₄O, with a molecular weight of 234.3 g/mol. Its structure includes a piperidine ring and a pyrimidine moiety, which are known to influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈N₄O |
| Molecular Weight | 234.3 g/mol |
| CAS Number | 1502306-09-3 |
| IUPAC Name | This compound |
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It has been shown to act as an inhibitor in various biochemical pathways, particularly those related to neurotransmitter systems.
Key Mechanisms:
- Enzyme Inhibition : The compound has demonstrated inhibitory effects on certain enzymes, which may lead to alterations in metabolic pathways.
- Receptor Binding : It shows affinity for various receptors, including dopamine and serotonin receptors, suggesting potential applications in neuropharmacology.
Case Studies and Research Findings
- Dopamine Receptor Interaction : A study evaluated the binding affinity of related compounds to dopamine D2 and D3 receptors. The findings indicated that structural modifications similar to those in this compound could enhance receptor selectivity and potency .
- Anti-inflammatory Activity : Research has indicated that derivatives of this compound exhibit anti-inflammatory properties through modulation of cytokine release in vitro . This suggests potential therapeutic applications in treating inflammatory diseases.
- Anticancer Properties : Preliminary studies have explored the anticancer effects of piperidine derivatives, including this compound, showing promise in inhibiting tumor cell proliferation . Further investigations are necessary to elucidate the specific pathways involved.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Mechanism of Action | Notable Activity |
|---|---|---|
| 1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-4-ol | Enzyme inhibition | Potential anti-inflammatory effects |
| Piperidine derivatives | Varies | Broad range of biological activities |
| 1-(6-amino-pyrimidin derivatives) | Receptor binding | Neuropharmacological applications |
Eigenschaften
IUPAC Name |
1-(6-amino-2-cyclopropylpyrimidin-4-yl)piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c13-10-6-11(15-12(14-10)8-3-4-8)16-5-1-2-9(17)7-16/h6,8-9,17H,1-5,7H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGGTKMMFFDFSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=NC(=C2)N)C3CC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















